![molecular formula C12H16F3N3S B5876851 N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 690690-10-9](/img/structure/B5876851.png)
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as DTU, is a chemical compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying various biological processes.
Wirkmechanismus
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea inhibits PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in the accumulation of phosphorylated proteins, which can lead to changes in cellular signaling pathways and ultimately affect cellular processes.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its specificity for PTPs. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of using N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is its potential for off-target effects. N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to inhibit other enzymes besides PTPs, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in scientific research. One area of interest is the development of N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea-based therapies for the treatment of cancer and other diseases. Additionally, there is interest in using N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea to study the role of PTPs in various biological processes, such as immune cell function and neuronal signaling. Finally, there is potential for the development of new N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea analogs with improved specificity and potency for PTPs.
Synthesemethoden
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is synthesized by reacting N,N-dimethylethylenediamine with 3-(trifluoromethyl)benzoyl isothiocyanate. The reaction takes place in anhydrous tetrahydrofuran and is typically carried out at room temperature. After the reaction is complete, the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been widely used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea's ability to inhibit PTPs makes it a valuable tool for studying the role of these enzymes in various biological processes.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3S/c1-18(2)7-6-16-11(19)17-10-5-3-4-9(8-10)12(13,14)15/h3-5,8H,6-7H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOUIYXZCKLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358319 |
Source


|
| Record name | GNF-Pf-3903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
CAS RN |
690690-10-9 |
Source


|
| Record name | GNF-Pf-3903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [(5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetate](/img/structure/B5876768.png)
![3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B5876770.png)
![2-(2,4-dichlorophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5876772.png)
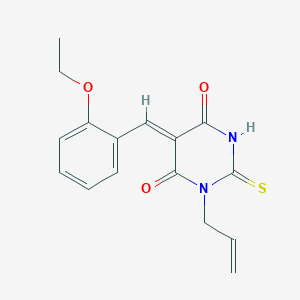
![N-[1-[(cyclohexylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5876786.png)
![N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)
![8-ethyl-3,3-dimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5876799.png)

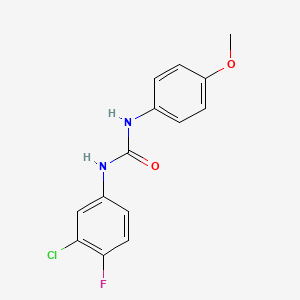

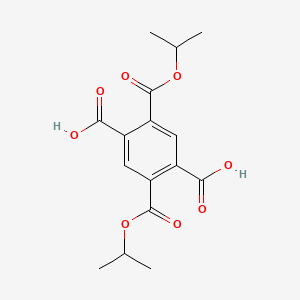
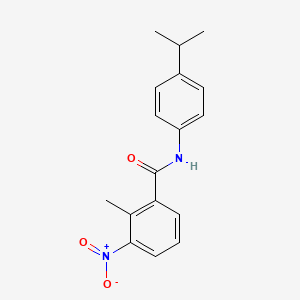
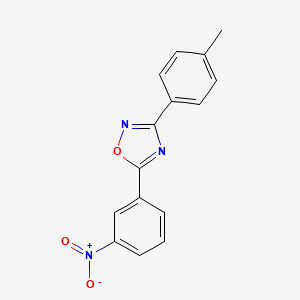
![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)